

SMCypI C31 laboratory synthesis chemical optimization guide

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: SMCypI C31

Cat. No.: S12378642

Get Quote

Overview of a Novel SMCypI: C105SR

Although not C31, the research on **C105SR** provides a relevant case study for the properties and evaluation of a small-molecule cyclophilin inhibitor. The key characteristics and experimental findings are summarized below [1].

Property/Category	Description
Compound Class	Novel small-molecule cyclophilin inhibitor (SMCypI); diastereoisomer of racemic mixture C105 [1].
Primary Target	Cyclophilin D (CypD); inhibits its peptidyl-prolyl <i>cis-trans</i> isomerase (PPIase) activity [1].
Key Mechanism	Inhibits mitochondrial permeability transition pore (mPTP) opening [1].
Key In Vitro Findings	Prevents cell death in hypoxia/reoxygenation model; reduces lactate dehydrogenase (LDH) release and propidium iodide staining [1].
Key In Vivo Findings	Protects against hepatic ischaemia–reperfusion injury in a mouse model; reduces hepatocyte necrosis and apoptosis [1].

Property/Category	Description
Comparative Efficacy	Demonstrated mitoprotective properties superior to cyclosporin A and alisporivir [1].

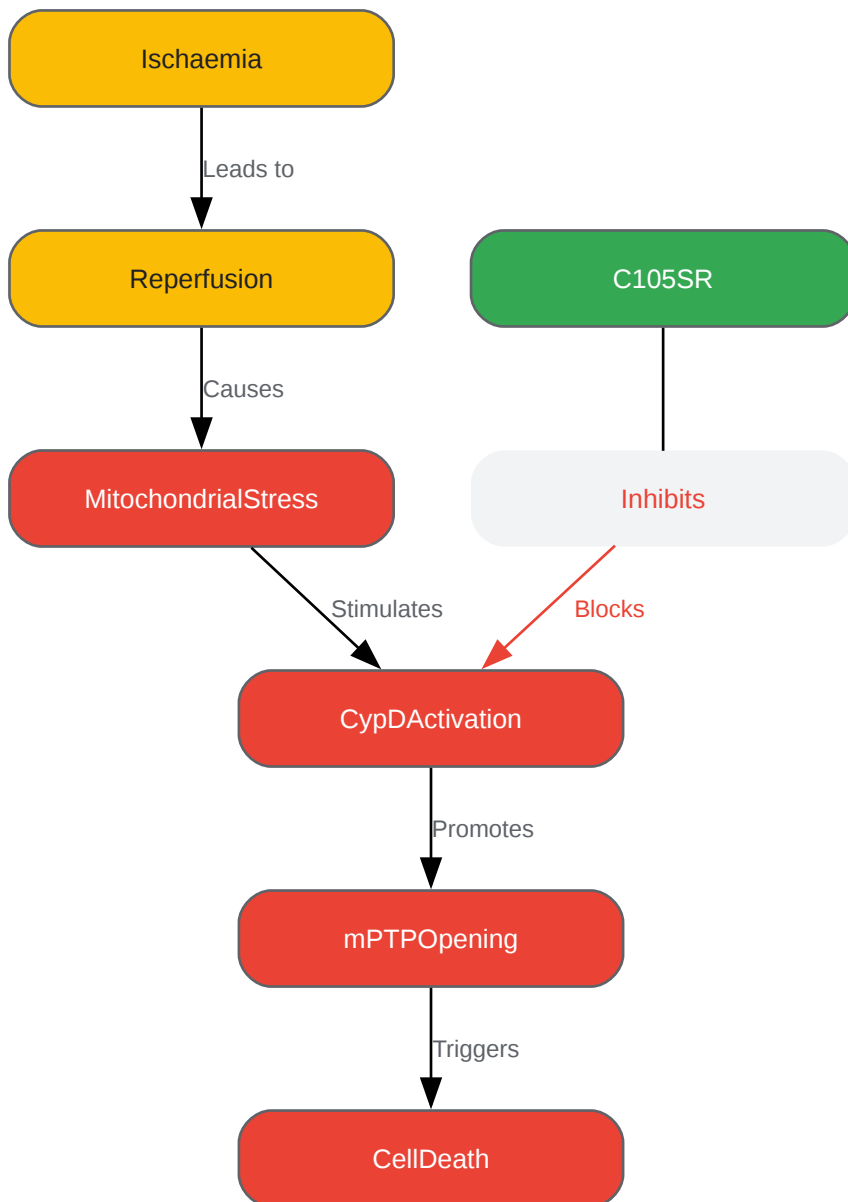
Experimental Protocols for SMCypl Evaluation

The published research on C105SR details several key methodologies used to evaluate its efficacy. These protocols can serve as a reference for establishing standard assays when developing similar SMCypls [1].

- **CypD PPIase Activity Inhibition Assay:** The primary biochemical assay to identify lead compounds. This involves evaluating the ability of synthesized SMCypls to inhibit the peptidyl-prolyl *cis-trans* isomerase activity of Cyclophilin D [1].
- **Evaluation of Mitoprotective Properties:** Conducted on isolated liver mitochondria. Key measurements include:
 - **Mitochondrial Swelling:** Assessing the inhibition of swelling induced by pro-opening stimuli.
 - **Calcium Retention Capacity (CRC):** Measuring the increase in the amount of calcium required to trigger mPTP opening, indicating a stabilizing effect [1].
- **Cellular mPTP Opening Assay:** performed in cells subjected to hypoxia/reoxygenation stress. The **calcein/cobalt quenching assay** is used to directly monitor mPTP opening. In this assay, cytosolic calcein fluorescence is quenched by cobalt, while mitochondrial calcein remains bright. mPTP opening allows cobalt to enter the mitochondria, quenching the signal [1].
- **Cell Death Inhibition Assay:** Conducted in cells under hypoxia/reoxygenation. Cell death is quantified using multiple methods:
 - **Lactate Dehydrogenase (LDH) Release:** A colorimetric assay measuring the release of this cytoplasmic enzyme from damaged cells.
 - **Propidium Iodide (PI) Staining:** A fluorescent dye that enters dead cells and intercalates with DNA, allowing for quantification of cell death via flow cytometry or fluorescence microscopy.
 - **Cell Viability Assays:** Using other standardized metrics to confirm the proportion of living cells [1].

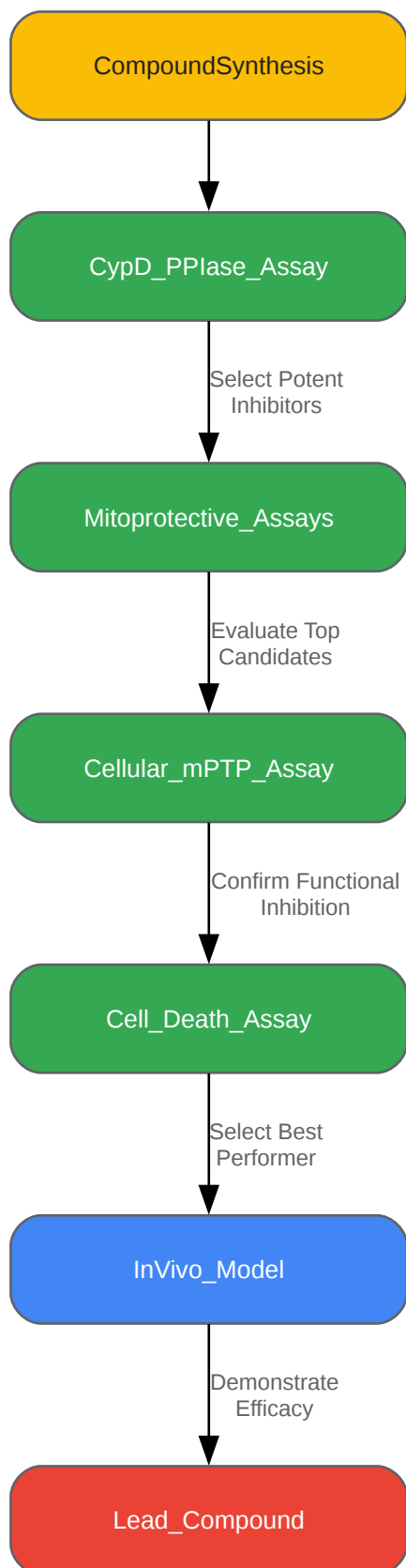
Pathway and Experimental Workflow

The diagram below illustrates the signaling pathway through which C105SR exerts its cytoprotective effect, based on the described mechanisms [1].



[Click to download full resolution via product page](#)

The following flowchart outlines the key stages in the in vitro and in vivo evaluation of an SMCypI, as demonstrated for C105SR [1].



Click to download full resolution via product page

Suggestions for Finding Synthesis Details

The absence of specific synthetic details in publicly available research articles is common, as they often focus on biological activity. To find the laboratory synthesis guide you need, I suggest trying the following:

- **Search Patent Databases:** The complete synthetic pathways, including detailed chemical procedures, purification methods, and optimization steps, are very likely to be disclosed in patent applications. Search platforms like Google Patents, USPTO, or WIPO using terms like "C105SR synthesis", "small molecule cyclophilin inhibitor preparation", and the inventors' names from the research article [1].
- **Consult Specialized Chemistry Resources:** Use databases like **SciFinder-n** or **Reaxys**, which are dedicated to chemical literature and patents. These are particularly effective for retrieving detailed reaction schemes and conditions.
- **Refine Your Search Query:** If you continue with web searches, using more specific terms such as "C105SR synthetic route", "C105SR preparation example", or "C105SR patent example" might yield more technical documents.

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. The novel cyclophilin inhibitor C105SR reduces hepatic ... [sciencedirect.com]

To cite this document: Smolecule. [SMCypI C31 laboratory synthesis chemical optimization guide].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b12378642#smcypi-c31-laboratory-synthesis-chemical-optimization-guide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com